3-amino-4-fluoro-N-methylbenzenesulfonamide
Overview
Description
3-amino-4-fluoro-N-methylbenzenesulfonamide is an organic compound with the molecular formula C7H9FN2O2S and a molecular weight of 204.23 g/mol . This compound is characterized by the presence of an amino group, a fluoro substituent, and a sulfonamide group attached to a benzene ring. It is used in various chemical and pharmaceutical applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-4-fluoro-N-methylbenzenesulfonamide typically involves the reaction of 4-fluoroaniline with N-methylbenzenesulfonyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is typically obtained in high purity through multiple purification steps, including distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions
3-amino-4-fluoro-N-methylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The fluoro substituent can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amines derived from the reduction of the sulfonamide group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-amino-4-fluoro-N-methylbenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-amino-4-fluoro-N-methylbenzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. The pathways involved include the inhibition of enzyme activity and disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
3-amino-N-methylbenzenesulfonamide: Lacks the fluoro substituent, resulting in different chemical properties.
4-amino-3-fluoro-N-methylbenzenesulfonamide: Similar structure but with different positioning of the amino and fluoro groups.
Uniqueness
3-amino-4-fluoro-N-methylbenzenesulfonamide is unique due to the presence of both an amino group and a fluoro substituent on the benzene ring, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
3-amino-4-fluoro-N-methylbenzenesulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9FN2O2S/c1-10-13(11,12)5-2-3-6(8)7(9)4-5/h2-4,10H,9H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXLLDUXIDDMANK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC(=C(C=C1)F)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9FN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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